molecular formula C7H9NO2 B1592441 Pyridine-3,5-diyldimethanol CAS No. 21636-51-1

Pyridine-3,5-diyldimethanol

Cat. No.: B1592441
CAS No.: 21636-51-1
M. Wt: 139.15 g/mol
InChI Key: HYUQKAGYJAFMBA-UHFFFAOYSA-N
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Description

Pyridine-3,5-diyldimethanol is a chemical compound with the molecular formula C7H9NO2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two hydroxymethyl groups attached to the 3rd and 5th positions of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3,5-diyldimethanol can be synthesized through several methods. One common approach involves the reaction of 3,5-bis(chloromethyl)pyridine with a suitable hydroxylating agent. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with hydroxyl groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization or distillation to ensure the compound’s purity and quality for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,5-diyldimethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridine-3,5-diyldimethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, including antihistamines and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

Pyridine-3,5-diyldimethanol can be compared with other similar compounds such as pyridine-2,6-diyldimethanol and pyridine-4,4-diyldimethanol. These compounds share similar structural features but differ in the positions of the hydroxymethyl groups. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Comparison with Similar Compounds

  • Pyridine-2,6-diyldimethanol
  • Pyridine-4,4-diyldimethanol
  • Pyridine-3,4-diyldimethanol

Properties

IUPAC Name

[5-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUQKAGYJAFMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603274
Record name (Pyridine-3,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21636-51-1
Record name (Pyridine-3,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridine-3,5-diyldimethanol
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Pyridine-3,5-diyldimethanol
Reactant of Route 3
Pyridine-3,5-diyldimethanol
Reactant of Route 4
Pyridine-3,5-diyldimethanol
Reactant of Route 5
Reactant of Route 5
Pyridine-3,5-diyldimethanol
Reactant of Route 6
Pyridine-3,5-diyldimethanol

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